molecular formula C12H17N5O2S2 B7540761 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole

2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole

Cat. No. B7540761
M. Wt: 327.4 g/mol
InChI Key: ONNZEQJRUQCWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Scientific Research Applications

2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole has been extensively studied in preclinical models of cancer and autoimmune diseases. It has been shown to inhibit the growth of various types of cancer cells, including B-cell malignancies, multiple myeloma, and solid tumors. Additionally, 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole has demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

Mechanism of Action

2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B-cells and other immune cells. By inhibiting BTK, 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole blocks the downstream signaling pathways that promote cell proliferation and survival, leading to the suppression of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory cytokines in immune cells. In addition, 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole has been found to enhance the anti-tumor activity of other cancer treatments, such as chemotherapy and immunotherapy. However, 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole may also have some off-target effects on other kinases, which could potentially lead to unwanted side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole is its high selectivity for BTK, which makes it a promising candidate for targeted cancer and autoimmune therapies. However, the efficacy and safety of 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole in humans are still unknown, and further studies are needed to determine its optimal dosage, administration route, and potential side effects.

Future Directions

There are several potential future directions for the research and development of 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole. One possibility is to explore its combination with other cancer treatments, such as checkpoint inhibitors, to enhance the anti-tumor response. Another direction is to investigate its efficacy in other types of cancer and autoimmune diseases, as well as its potential use in combination with other targeted therapies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the off-target effects of 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole and to develop strategies to minimize them.

Synthesis Methods

The synthesis of 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole involves a multi-step process that includes the condensation of 2-aminothiazole with ethyl glyoxalate, followed by the reaction with piperazine and the subsequent sulfonation of the resulting compound with tosyl chloride. The final product is obtained after the purification of the crude material through column chromatography.

properties

IUPAC Name

2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S2/c1-9-11(10(2)15-14-9)21(18,19)17-6-4-16(5-7-17)12-13-3-8-20-12/h3,8H,4-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNZEQJRUQCWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole

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